molecular formula C13H11N5OS3 B4799158 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4799158
M. Wt: 349.5 g/mol
InChI Key: NGSLVRRVWWAQOG-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as a urease inhibitor . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its diverse biological activities.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This method is efficient and yields high isolated quantities of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thiourea, hydroxyurea, and other standard inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a urease inhibitor, which is important for the treatment of infections caused by Helicobacter pylori . In medicine, this compound is being explored for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes. In industry, it may be used in the development of new drugs and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The compound’s structure allows it to interact effectively with the enzyme’s active site, leading to its inhibitory effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique structure and potent biological activities. Similar compounds include other thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of the thiadiazole and thiazole rings in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-9(8-4-2-1-3-5-8)10(19)16-12-15-6-7-20-12/h1-7,9H,(H2,14,17)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSLVRRVWWAQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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